![molecular formula C18H17NO2S B13995609 1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- CAS No. 10349-56-1](/img/structure/B13995609.png)
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- typically involves multi-step organic reactions. One common method involves the reaction of isoquinoline with a suitable aldehyde or ketone under acidic conditions to form the corresponding isoquinoline derivative. This is followed by the introduction of the methylsulfinylmethyl group through nucleophilic substitution reactions. The final step involves the addition of the phenyl group to the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product. The use of advanced analytical techniques like NMR and mass spectrometry ensures the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and organometallic compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A simpler analog that lacks the methylsulfinylmethyl and phenyl groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
1-Methylisoquinoline: A derivative with a methyl group instead of the more complex substituents.
Uniqueness
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylsulfinylmethyl group enhances its reactivity and potential for forming diverse derivatives. The phenyl group adds to its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
10349-56-1 |
|---|---|
Fórmula molecular |
C18H17NO2S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-isoquinolin-1-yl-2-methylsulfinyl-1-phenylethanol |
InChI |
InChI=1S/C18H17NO2S/c1-22(21)13-18(20,15-8-3-2-4-9-15)17-16-10-6-5-7-14(16)11-12-19-17/h2-12,20H,13H2,1H3 |
Clave InChI |
SRALUZXSTMYRKP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CC(C1=CC=CC=C1)(C2=NC=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


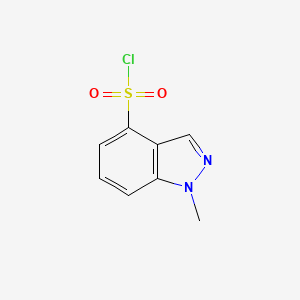
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)

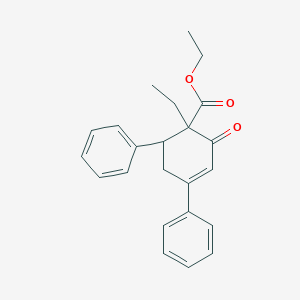




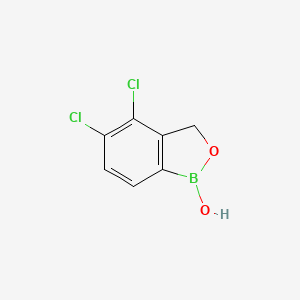
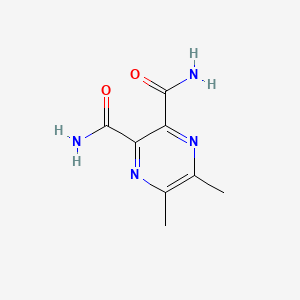
![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
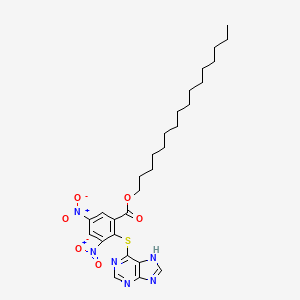
![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)

